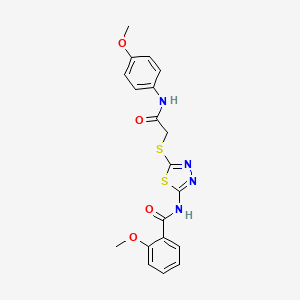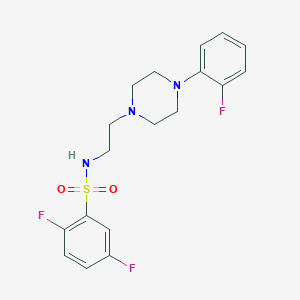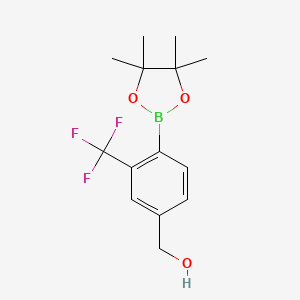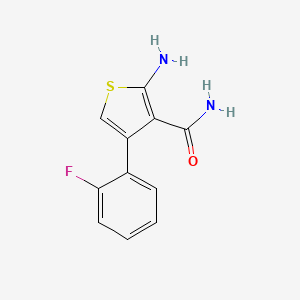
2-(indolin-1-ylmethyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(indolin-1-ylmethyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one, also known as CEP-26401, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyranones and has been found to exhibit various pharmacological properties, making it a promising candidate for drug development.
Scientific Research Applications
Solvatochromic Shift Studies and Spectral Properties
The solvatochromic shift studies of related compounds have provided insights into their spectral properties, indicating their potential applications in material science and photophysical research. These studies help in understanding the solute-solvent interactions and the intramolecular charge transfer character in the emitting singlet state, which is essential for designing advanced materials with specific optical properties (Deepa et al., 2013).
Antioxidant Activity
Research into structurally related indole derivatives has shown significant antioxidant activity. The design, synthesis, and biological evaluation of novel indole derivatives have demonstrated their potential as high-efficiency antioxidants. This is particularly relevant in medicinal chemistry, where antioxidants play a crucial role in mitigating oxidative stress related to various diseases (Aziz et al., 2021).
Synthesis of Heterocyclic Compounds
The compound's framework has been utilized in the synthesis of novel heterocyclic compounds, showcasing the chemical versatility and potential for generating diverse molecular structures with potential pharmacological activities. This includes the synthesis of polysubstituted imidazole and pyrrole derivatives through selective cyclization reactions, highlighting the compound's utility in generating new chemical entities for drug development (Dai et al., 2016).
Anticancer Activity
The structural motif of the compound has been explored in the context of anticancer activity, where related indole derivatives have shown promising results against various cancer cell lines. Synthesis and biological evaluation of such derivatives have opened new avenues for anticancer drug discovery, emphasizing the importance of the indole core in medicinal chemistry (El-Sharief et al., 2019).
Molecular Docking Studies
Molecular docking studies of indole analogs, including structures similar to the compound of interest, have revealed their potential as antibacterial and anticancer agents. This approach provides a computational method to predict the binding affinity and mode of action of these compounds, which is crucial for the rational design of new therapeutics (Padmaja et al., 2022).
properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-(2-morpholin-4-yl-2-oxoethoxy)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c23-18-11-16(12-22-6-5-15-3-1-2-4-17(15)22)26-13-19(18)27-14-20(24)21-7-9-25-10-8-21/h1-4,11,13H,5-10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMKWOPNAPYOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-phenylethanesulfonamide](/img/structure/B2783416.png)



![1-(4-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2783422.png)
![1,3-dimethyl-6-propyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2783423.png)
![2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2783425.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2783428.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2783430.png)

![[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B2783435.png)